5-Bromo-2-cyclopropyl-1,3-benzoxazole
Overview
Description
5-Bromo-2-cyclopropyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
- 5-Bromo-2-cyclopropyl-1,3-benzoxazole interacts with various enzymes and proteins implicated in disease pathways. These targets include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . Each of these plays a crucial role in cellular processes related to cancer, inflammation, and other diseases.
Mode of Action
- The compound likely forms non-covalent interactions with its targets. For instance, the planar benzene ring can engage in π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . Depending on the target, this compound may inhibit DNA topoisomerases I and IIα, modulate protein kinase activity, or affect histone deacetylase function .
Biochemical Pathways
- By interacting with these targets, the compound influences various pathways. For example, inhibition of DNA topoisomerases affects DNA replication and repair, while modulation of protein kinases impacts cell signaling cascades .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-cyclopropyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA topoisomerases, protein kinases, and histone deacetylases . These interactions are crucial for its biological activity. For instance, the compound’s ability to inhibit DNA topoisomerases can lead to the disruption of DNA replication and transcription, making it a potential anticancer agent .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . Furthermore, the compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA and mitochondrial function . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable brominated cyclopropyl derivative. One common method includes the reaction of 2-aminophenol with 5-bromo-2-cyclopropylbenzaldehyde under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and advanced catalytic systems. The use of nanocatalysts and metal catalysts can enhance the yield and purity of the product. Additionally, solvent-free conditions and microwave-assisted synthesis are employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
- Substituted benzoxazoles
- Hydroxylated derivatives
- Dihydrobenzoxazole derivatives
Scientific Research Applications
5-Bromo-2-cyclopropyl-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 5-Bromo-1,3-benzoxazole
- 2-Cyclopropyl-1,3-benzoxazole
- 5-Chloro-2-cyclopropyl-1,3-benzoxazole
Comparison: 5-Bromo-2-cyclopropyl-1,3-benzoxazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to 5-Bromo-1,3-benzoxazole, the cyclopropyl group in this compound enhances its stability and reactivity. In comparison to 2-Cyclopropyl-1,3-benzoxazole, the bromine atom in this compound increases its potential for further functionalization and derivatization.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVKTYIPNMKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650829 | |
Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-17-0 | |
Record name | 5-Bromo-2-cyclopropylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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